4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- is a heterocyclic compound that belongs to the class of triazolidinediones. This compound is characterized by a triazolidine ring fused with a dione structure and an aminophenyl group attached to the fourth position. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with hydrazine and diethyl carbonate.
Intermediate Formation: The initial reaction forms an intermediate, which is then reacted with phenyl isocyanate to produce 4-phenylurazole.
Cyclization and Oxidation: The 4-phenylurazole undergoes cyclization and subsequent oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves the use of efficient oxidizing agents such as nitrogen tetroxide, concentrated nitric acid, bromine, or N-bromosuccinimide (NBS) to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like lead tetraacetate or tert-butyl hypochlorite.
Substitution: It participates in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate, tert-butyl hypochlorite, nitrogen tetroxide, concentrated nitric acid, bromine, N-bromosuccinimide (NBS).
Reducing Agents: Electroreduction techniques in aprotic solvents like MeCN and THF.
Major Products Formed
Oxidation Products: Formation of disulfides from thiols.
Cycloaddition Products: Formation of annulated dihydropyridazines and mesoionic triazolones through [4+2] and [3+2] cycloaddition reactions.
Scientific Research Applications
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- involves its reactivity as a strong dienophile and electrophile. It readily reacts with dienes and other unsaturated compounds to form stable adducts. The molecular targets and pathways involved include:
Cycloaddition Reactions: Formation of stable adducts with dienes and alkynes.
Oxidation Reactions: Conversion of thiols to disulfides and other oxidation products.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): Known for its strong dienophilic properties and use in Diels-Alder reactions.
N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD): A powerful electrophile used in various synthetic applications.
Uniqueness
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- is unique due to its aminophenyl group, which imparts distinct reactivity and potential biological activity compared to other triazolidinediones. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-aminophenyl)-1,2,4-triazole-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOLSZNNNLUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)N=NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.